Bienvenue dans la boutique en ligne BenchChem!

DC_05

DNMT1 epigenetics cancer

DC_05 is a selective non-nucleoside DNMT1 inhibitor offering a clean pharmacological profile without the DNA-damaging effects of nucleoside analogs like decitabine. With >15-fold selectivity for DNMT1 (IC₅₀=10.3 µM, Kd=1.09 µM) over DNMT3A/B and other methyltransferases, it enables precise interrogation of DNA methylation maintenance. Validated antiproliferative activity in HCT116 and Capan-1 cancer cell lines. An ideal tool compound for oncology epigenetics research, SAR benchmarking, and chromatin dynamics studies. A must-have reference for DNMT1 inhibitor development programs.

Molecular Formula C25H25N3O
Molecular Weight 383.5 g/mol
Cat. No. B1669869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC_05
SynonymsDC_05;  DC 05;  DC05;  DC-05; 
Molecular FormulaC25H25N3O
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
InChIInChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2
InChIKeyLJWMTSMUQJNHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DC_05 DNMT1 Inhibitor: Selective Non-Nucleoside Epigenetic Tool Compound for Cancer Research


DC_05 (CAS: 890643-16-0) is a selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) [1]. It was identified through a docking-based virtual screening campaign and validated as a potent and selective DNMT1 inhibitor with an IC₅₀ of 10.3 µM and a binding affinity (Kd) of 1.09 µM . Unlike nucleoside analogs such as decitabine, DC_05 is a small-molecule non-nucleoside inhibitor, offering a distinct mechanism of action and a valuable tool for studying DNA methylation dynamics in oncology and epigenetics research .

Why Generic Substitution Fails for DC_05: Critical Selectivity and Potency Differences Among DNMT1 Inhibitors


DNMT1 inhibitors exhibit substantial variation in potency, isoform selectivity, and mechanism of action, making simple substitution without validation highly problematic. DC_05 demonstrates a unique selectivity profile with >15-fold preference for DNMT1 over other methyltransferases, a property not shared by all DNMT1 inhibitors . Furthermore, potency differences among structurally related analogs are significant: DC_517 (IC₅₀ = 1.7 µM) and DC_501 (reported as more potent than DC_05) highlight that minor structural modifications can drastically alter inhibitory activity [1]. Substituting DC_05 with a nucleoside analog like decitabine would introduce a fundamentally different mechanism involving DNA incorporation and broader epigenetic effects, invalidating direct comparison .

DC_05 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Cellular Efficacy Data


DNMT1 Enzyme Inhibition Potency: DC_05 vs. Closely Related Analogs

DC_05 inhibits DNMT1 with an IC₅₀ of 10.3 µM . In the same biochemical assay system, the analog DC_517 demonstrates an IC₅₀ of 1.7 µM . The original discovery paper notes that DC_501 and DC_517 were found to be more potent than DC_05 [1].

DNMT1 epigenetics cancer

Selectivity Profile: DC_05 Displays >15-Fold Selectivity for DNMT1 Over Other Methyltransferases

DC_05 exhibits significant selectivity for DNMT1 over other S-adenosylmethionine (SAM)-dependent protein methyltransferases . Against DNMT3A and DNMT3B, DC_05 shows minimal inhibition with IC₅₀ values >200 µM . It also displays poor activity against G9a, SUV39H1, MLL1, and SET7/9 (IC₅₀ >150 µM) and modest activity against PRMT1 (IC₅₀ = 37.1 µM) .

selectivity DNMT1 methyltransferase

Cellular Antiproliferative Activity: DC_05 Inhibits Cancer Cell Proliferation in HCT116 and Capan-1 Lines

DC_05 potently inhibits the proliferation of HCT116 human colon cancer cells and Capan-1 human pancreatic adenocarcinoma cells in a concentration- and time-dependent manner . Treatment with 1.25–10 µM DC_05 for 24, 48, and 72 hours resulted in significant suppression of cell growth [1].

cancer proliferation HCT116

Binding Affinity: DC_05 Binds DNMT1 with a Kd of 1.09 µM

DC_05 exhibits a binding affinity (Kd) of 1.09 µM for DNMT1, as measured by surface plasmon resonance (SPR) or similar biophysical assay . This complements the enzymatic IC₅₀ and provides orthogonal confirmation of target engagement.

binding affinity DNMT1 Kd

Comparison with Nucleoside Analogs: DC_05 as a Non-Nucleoside Inhibitor vs. Decitabine

Unlike nucleoside analog DNMT1 inhibitors such as decitabine (5-aza-2'-deoxycytidine), which incorporate into DNA and cause broad epigenetic reprogramming, DC_05 is a non-nucleoside small molecule that binds directly to DNMT1 without DNA incorporation [1]. This mechanistic distinction avoids the DNA damage response and off-target cytotoxicities associated with nucleoside analogs .

non-nucleoside decitabine mechanism

Chemical Properties and Purity: DC_05 Commercial Availability at ≥98% Purity

DC_05 is commercially available with a purity of ≥98% (HPLC) as a white to beige powder . It is soluble in DMSO at 20 mg/mL and is stable for long-term storage at 2–8°C . These specifications are critical for reproducibility in biochemical and cellular assays.

purity chemical properties solubility

DC_05 Optimal Research and Industrial Application Scenarios Based on Evidence


Selective DNMT1 Inhibition in Epigenetic Research

DC_05 is ideally suited for studies requiring selective inhibition of DNMT1 with minimal off-target effects on DNMT3A, DNMT3B, and other methyltransferases. Its >15-fold selectivity enables precise interrogation of DNMT1-specific functions in DNA methylation maintenance, gene silencing, and chromatin dynamics .

Cancer Cell Proliferation Studies

The demonstrated antiproliferative activity of DC_05 in HCT116 and Capan-1 cancer cell lines supports its use as a tool compound for investigating DNMT1-dependent growth pathways in oncology research . Researchers can employ DC_05 to dissect the role of DNMT1 in tumor cell proliferation and survival.

Mechanistic Studies Avoiding DNA Incorporation Artifacts

As a non-nucleoside inhibitor, DC_05 enables studies of DNMT1 inhibition without the confounding DNA-damaging effects and broad epigenetic alterations associated with nucleoside analogs like decitabine [1]. This makes it particularly valuable for experiments where a clean, direct pharmacological effect on DNMT1 is required.

Structure-Activity Relationship (SAR) and Chemical Biology

DC_05 serves as a reference compound for SAR studies aimed at developing more potent DNMT1 inhibitors. Its well-characterized binding mode and potency allow researchers to benchmark new analogs, with DC_517 and DC_501 providing comparative potency data for optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC_05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.